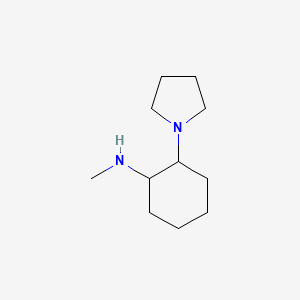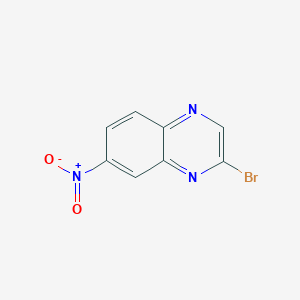
2-Bromo-7-nitroquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-nitroquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C8H4BrN3O2 . It is a derivative of quinoxaline, a compound known for its diverse biological and industrial applications . The presence of both bromine and nitro groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-nitroquinoxaline typically involves the nitration of 2-bromoquinoxaline. This can be achieved by reacting 2-bromoquinoxaline with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is usually carried out under controlled temperature conditions to ensure the selective nitration at the 7-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromo-7-nitroquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, using sodium iodide can yield 2-iodo-7-nitroquinoxaline.
Reduction Reactions: Reduction of the nitro group yields 2-bromo-7-aminoquinoxaline.
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-nitroquinoxaline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various quinoxaline derivatives.
Biology: It serves as a probe in biological studies to investigate enzyme activities and receptor functions.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of dyes, organic semiconductors, and other functional materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-nitroquinoxaline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules . These interactions can inhibit enzyme activities or modulate receptor functions, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 6-Fluoro-7-nitroquinoxaline
- 6-Chloro-7-nitroquinoxaline
- 6-Iodo-7-nitroquinoxaline
Comparison: 2-Bromo-7-nitroquinoxaline is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its halogenated counterparts . The bromine atom’s size and electronegativity can affect the compound’s interaction with biological targets and its overall stability .
Eigenschaften
Molekularformel |
C8H4BrN3O2 |
|---|---|
Molekulargewicht |
254.04 g/mol |
IUPAC-Name |
2-bromo-7-nitroquinoxaline |
InChI |
InChI=1S/C8H4BrN3O2/c9-8-4-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-4H |
InChI-Schlüssel |
VXBZNABHNLGWOB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NC=C(N=C2C=C1[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13676877.png)
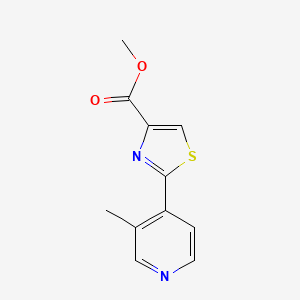
![8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13676884.png)
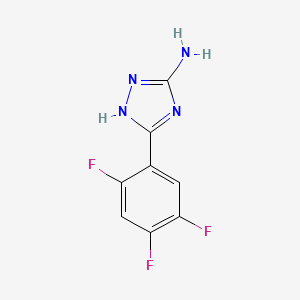
![Naphthalene-2,3-diylbis[(4-chlorophenyl)methanone]](/img/structure/B13676896.png)
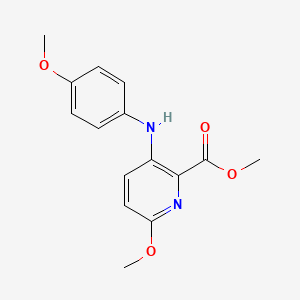
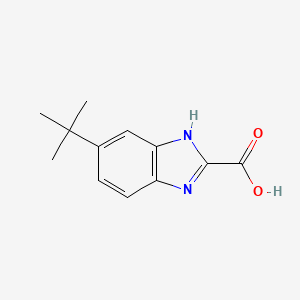
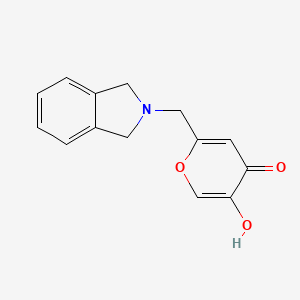
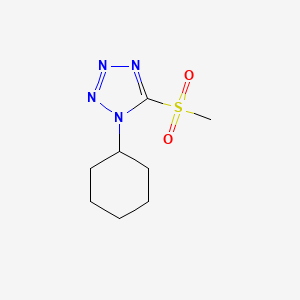

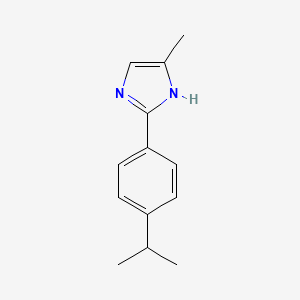
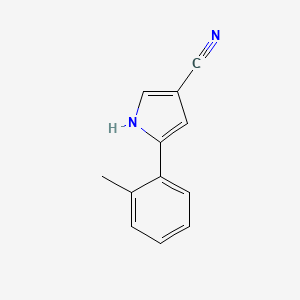
![(Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate](/img/structure/B13676942.png)
